![molecular formula C15H11ClN2 B1276303 1-Benzyl-4-chlorophthalazine CAS No. 40848-53-1](/img/structure/B1276303.png)
1-Benzyl-4-chlorophthalazine
Overview
Description
1-Benzyl-4-chlorophthalazine is a chemical compound that belongs to the class of phthalazines, which are heterocyclic aromatic compounds containing a phthalazine skeleton. This compound is characterized by a benzyl group attached to the first position and a chlorine atom at the fourth position of the phthalazine ring.
Synthesis Analysis
The synthesis of phthalazine derivatives, including those similar to 1-Benzyl-4-chlorophthalazine, can be achieved through various synthetic routes. One method involves the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines using potassium carbonate as a base and iron(III) chloride as a catalyst in acetonitrile at high temperatures, yielding 2-aryl-1,2-dihydrophthalazines . Another approach for synthesizing chlorophthalazine derivatives is described as a three-step process starting with N,N-dimethylaminophthalimide, followed by selective monoaddition of organometallic reagents and conversion to chlorophthalazines via reaction with hydrazine and subsequent chlorination .
Molecular Structure Analysis
The molecular structure of chlorophthalazine derivatives is characterized by the presence of a phthalazine core with various substituents. The crystal structure of related compounds, such as N-[1-(4-chlorophenyl)-1,4-dihydro-4-oxe-6-methylpyridazine-3-carbonyl]-N'-benzoylhydrazine, has been determined by X-ray crystallography, revealing the presence of hydrogen bonds that contribute to the stability of the structure .
Chemical Reactions Analysis
Phthalazine derivatives can undergo a variety of chemical reactions. For instance, 4-aryl-1H-2,3-benzoxazin-1-ones can react with amines, phenylhydrazine, and Grignard reagents to yield different products, including 1,3-diaryl-1,2-dihydrophthalazin-4-ones . The interaction of 4-benzyl-1-chlorophthalazine with different nucleophiles has been studied, leading to the formation of various 4-benzylphthalazin-1-ylamino derivatives and other complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-4-chlorophthalazine and related compounds are influenced by their molecular structure. The presence of chlorine and benzyl substituents can affect the compound's reactivity, solubility, and stability. For example, the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides are stabilized by extensive intramolecular hydrogen bonds, and the 4-chloro derivative forms dimeric pairs due to intermolecular hydrogen bonds . These structural features can have a significant impact on the compound's chemical behavior and potential applications.
Scientific Research Applications
Synthesis and Biological Applications
1-Benzyl-4-chlorophthalazine has been extensively studied for its potential in various synthesis and biological applications. A notable study by El-Wahab et al. (2011) discussed the preparation of 4-benzyl-2-substituted phthalazin-1-one derivatives from 4-benzyl-1-chlorophthalazine. These derivatives exhibited promising antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi, showcasing the compound's utility in the development of antimicrobial agents (El-Wahab et al., 2011).
Chemical Synthesis and Transformations
Nguyen et al. (2012) described a synthesis method for 4-substituted chlorophthalazines, demonstrating the compound's versatility in chemical transformations. This study highlights the potential of 1-Benzyl-4-chlorophthalazine in creating diverse chemical structures, which could be useful in various industrial and research applications (Nguyen et al., 2012).
Structural and Spectral Analysis
The molecular-crystal structure of 1-dimethylamino-4-chlorophthalazine, a related compound, was investigated by Litvinov et al. (1982). Such studies are crucial for understanding the compound's properties and potential applications in material science and pharmaceuticals (Litvinov et al., 1982).
Novel Chemical Reactions
Research by Oishi et al. (1994) presented the reaction of 1-chlorophthalazine with ynamines, resulting in the formation of pyridine derivatives by nitrogen-nitrogen bond cleavage. This demonstrates the role of 1-Benzyl-4-chlorophthalazine in facilitating novel chemical reactions, which can be valuable in synthetic chemistry (Oishi et al., 1994).
Inhibitory Activities in Biological Systems
A study by Ahmad et al. (2018) explored the synthesis of novel derivatives of benzothiazine, a related compound, and evaluated their inhibition activities against monoamine oxidases. Such research indicates the potential use of 1-Benzyl-4-chlorophthalazine in developing inhibitors for biological targets (Ahmad et al., 2018).
properties
IUPAC Name |
1-benzyl-4-chlorophthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c16-15-13-9-5-4-8-12(13)14(17-18-15)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIJTZLLJUXFNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423324 | |
Record name | 1-benzyl-4-chlorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-chlorophthalazine | |
CAS RN |
40848-53-1 | |
Record name | 1-Benzyl-4-chlorophthalazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40848-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-benzyl-4-chlorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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